N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound with significant research applications. Its molecular formula is and it has a molecular weight of 507.35 g/mol. This compound belongs to a class of pyrazolo derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is identified by the CAS number 921877-31-8 and is often utilized in pharmaceutical research and development.
The synthesis of N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. Key methods include:
The synthesis pathway can be complex due to the need for precise control over reaction conditions to ensure high yields and purity of the final product .
The molecular structure of N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be represented using various notations:
InChI=1S/C26H17Cl2FN4O2/c27-17-8-11-23(22(28)12-17)30-25(34)20-14-32(13-16-6-9-18(29)10-7-16)15-21-24(20)31-33(26(21)35)19-4-2-1-3-5-19/h1-12,14-15H,13H2,(H,30,34)
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NC4=C(C=C(C=C4)Cl)Cl)CC5=CC=C(C=C5)F
N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide participates in various chemical reactions:
These reactions are crucial for exploring structure–activity relationships in drug design and development .
The mechanism of action for N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific biological targets:
Research indicates that modifications to the molecular structure can enhance binding affinity and selectivity towards target receptors or enzymes, thus improving therapeutic efficacy .
N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits several notable physical properties:
These properties are critical for practical applications in laboratory settings and pharmaceutical formulations .
N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide finds applications in various scientific domains:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3